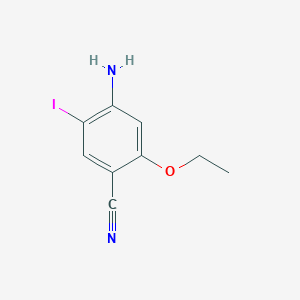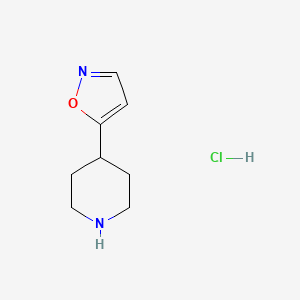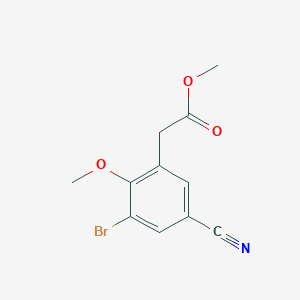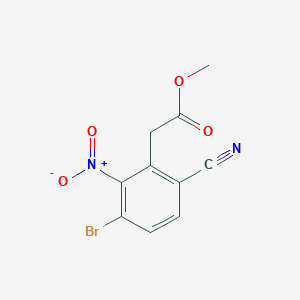
(4-Oxo-6-phenyl-1,4-dihydro-pyrimidin-2-YL-sulfanyl)-acetic acid
Overview
Description
(4-Oxo-6-phenyl-1,4-dihydro-pyrimidin-2-YL-sulfanyl)-acetic acid, also known as 4-OPD-SA, is an organic compound used in a variety of scientific research applications. It is a synthetic compound that is composed of sulfur, oxygen, nitrogen, and carbon atoms. 4-OPD-SA is a colorless, odorless, and crystalline solid that is soluble in water and ethanol. It has been used in a variety of biochemical and physiological studies due to its ability to interact with certain enzymes and proteins.
Scientific Research Applications
Heterocyclic Carboxylic Acid Reactions
- In the synthesis of bis(tetraphenylantimony)pyridine-dicarboxylates, (4-Oxo-6-phenyl-1,4-dihydro-pyrimidin-2-YL-sulfanyl)-acetic acid was reacted with pentaphenylantimony, contributing to the formation of structurally unique compounds as demonstrated through X-ray diffraction analysis (Gubanova et al., 2020).
Fluorescence Binding Studies
- The compound's derivatives were synthesized and their interactions with bovine serum albumin were studied using fluorescence and UV–vis spectral studies, revealing significant thermodynamic interaction parameters and binding constants (Meng et al., 2012).
Antibacterial Activity
- 1,4-Benzoxazine analogues, including derivatives of (4-Oxo-6-phenyl-1,4-dihydro-pyrimidin-2-YL-sulfanyl)-acetic acid, were synthesized and exhibited notable antibacterial activity against various bacterial strains (Kadian et al., 2012).
Antitumor and Antioxidant Activities
- Derivatives of the compound were involved in the synthesis of thieno[3,2-d]pyrimidine and thienotriazolopyrimidine, showing potent anticancer activity on several human cancer cell lines (Hafez & El-Gazzar, 2017).
- Additionally, the compound's role in the synthesis of new heterocycles incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety was evaluated, with some derivatives showing antioxidant activity comparable to ascorbic acid (El‐Mekabaty, 2015).
Anti-inflammatory Activity
- Derivatives of (4-Oxo-6-phenyl-1,4-dihydro-pyrimidin-2-YL-sulfanyl)-acetic acid were synthesized and showed more significant anti-inflammatory activity than acetylsalicylic acid and ibuprofen in some cases (Jakubkienė et al., 2002).
properties
IUPAC Name |
2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3S/c15-10-6-9(8-4-2-1-3-5-8)13-12(14-10)18-7-11(16)17/h1-6H,7H2,(H,16,17)(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVFIGQYDZXKAEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC(=N2)SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353385 | |
| Record name | (4-Oxo-6-phenyl-1,4-dihydro-pyrimidin-2-ylsulfanyl)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Oxo-6-phenyl-1,4-dihydro-pyrimidin-2-YL-sulfanyl)-acetic acid | |
CAS RN |
67466-26-6 | |
| Record name | (4-Oxo-6-phenyl-1,4-dihydro-pyrimidin-2-ylsulfanyl)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40353385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




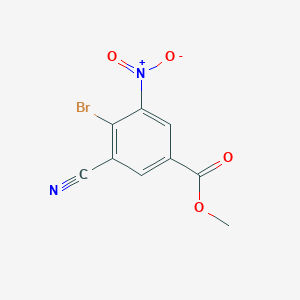
![ethyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate](/img/structure/B1417358.png)
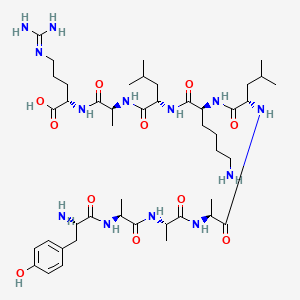
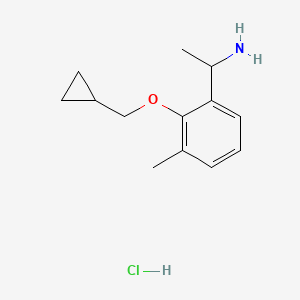
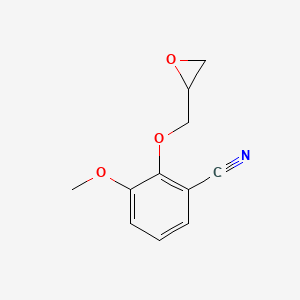

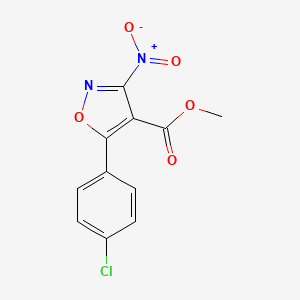
![Ethyl (2E)-3-[(4-methoxybenzyl)amino]but-2-enoate](/img/structure/B1417371.png)
